molecular formula C17H15NO3 B3170425 2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 943115-55-7

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B3170425
CAS No.: 943115-55-7
M. Wt: 281.3 g/mol
InChI Key: BLTJXHMXPMPPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CAS 943115-55-7) is a high-purity chemical building block for research and development. This compound, with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol, features a tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry known for its constrained structure that serves as a rigid analog of phenylalanine . The structural motif of the 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold is significant in bioactive compound development. Research on this core structure has demonstrated considerable promise in various areas, including anticancer activities. Studies on similar compounds have shown they can suppress hepatocellular carcinoma by restoring metabolic perturbations and inhibit colon carcinogenesis via IL-6/STAT3 signaling blockade . Furthermore, novel derivatives containing this core have been investigated as potential antiviral agents, with some showing significant anti-SARS-CoV-2 activity in vitro . The scaffold's versatility also extends to catalysis, where its coordination compounds can facilitate asymmetric synthetic reactions . This product is available for research applications as a key synthetic intermediate. Global sourcing options are available for this compound, subject to stock availability . This chemical is For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-18-15(11-7-3-2-4-8-11)14(17(20)21)12-9-5-6-10-13(12)16(18)19/h2-10,14-15H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTJXHMXPMPPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and anhydrous environments to ensure the successful formation of the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Substituents (Positions) Key Features/Biological Activity Reference
2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid 2-CH₃, 3-Ph Base structure; metal chelation potential
PPTQ (trans-1-oxo-3-(4-phenoxyphenyl)-2-propyl-...) 3-(4-phenoxyphenyl), 2-propyl FFA1 antagonist (IC₅₀ = 12 nM)
A64 (3-(4-chlorophenyl)-2-[(phenylalaninol)methyl]-...) 3-(4-Cl-Ph), 2-(phenylalaninol)methyl p53/MDM2 interaction inhibitor
Cis-2-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)-... (2a) 2-benzodioxolyl, 3-(4-OMe-Ph) Antiviral activity (72–81% yield)
(±)-(3R,4R)-7-Chloro-4-(4-chlorophenyl)-2-ethyl-... (9e) 7-Cl, 4-(4-Cl-Ph), 2-ethyl Broad-spectrum antimicrobial activity
2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-... 2-(3-Cl-propyl), 3-(3,4-OMe-Ph) IRRITANT class; potential CNS modulator

Key Comparisons

Substituent Effects on Bioactivity PPTQ: The 4-phenoxyphenyl and propyl groups enhance receptor binding affinity compared to the target compound’s phenyl and methyl groups, making it a potent FFA1 antagonist . A64: The 4-chlorophenyl and phenylalaninol substituents improve interaction with the p53/MDM2 protein interface, demonstrating the importance of halogenation and bulky groups in inhibiting protein-protein interactions .

Stereochemical Influence Diastereomers such as cis-2a and trans-2a' () exhibit divergent yields (72% vs.

Synthetic Flexibility The Castagnoli–Cushman reaction is adaptable to diverse substituents. For example, 9a–9u () incorporate all-carbon quaternary centers, enabling exploration of steric and electronic effects .

Metal Chelation Potential Hydroxamic acid derivatives (e.g., 4 in ) show enhanced Fe³⁺ chelation due to additional phenolic hydroxyl groups, unlike the target compound’s carboxylic acid group alone .

Pharmacokinetic Properties

  • Methoxy (e.g., 2a ) and benzyloxy groups (e.g., 9f ) improve lipophilicity and membrane permeability, whereas halogenated analogs (e.g., 9e ) may enhance target binding via halogen bonds .

Data Tables

Research Findings and Implications

  • Stereoselectivity: Pyridine as a solvent in Castagnoli–Cushman reactions enforces trans-selectivity (e.g., trans-5 in ), critical for isolating pharmacologically active isomers .
  • Diverse Applications : Modifications at position 3 (aryl groups) and position 2 (alkyl/benzyl) enable targeting of receptors, enzymes, and microbial pathogens .
  • Limitations : The target compound’s lack of halogenation or hydroxamic acid groups may limit its metal-chelating efficacy compared to derivatives like 4 () .

Biological Activity

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (MOTIQ) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C17H15NO3
  • Molecular Weight : 281.31 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Biological Activity Overview

MOTIQ has been investigated for various biological activities, particularly in the context of its potential therapeutic applications.

1. Antiviral Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antiviral activity. For instance, a study demonstrated that certain tetrahydroisoquinoline carboxylic acids increased chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This suggests potential applications in treating cystic fibrosis-related complications .

2. Inhibition of Enzymatic Activity

Tetrahydroisoquinoline derivatives have shown promise as inhibitors of enzymes involved in various diseases. For example, compounds similar to MOTIQ have been identified as inhibitors of the influenza virus polymerase acidic endonuclease domain . This positions MOTIQ as a candidate for further exploration in antiviral drug development.

3. Neuroprotective Effects

Some studies have indicated that tetrahydroisoquinoline derivatives may possess neuroprotective properties. The compound's structural similarity to known neuroprotective agents suggests it could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .

Case Studies and Research Findings

StudyFindingsImplications
Study on CFTR Modulators Identified analogs with EC50 values below 10 nM for chloride transportPotential treatment for cystic fibrosis
Influenza Virus Inhibition Tetrahydroisoquinoline derivatives inhibit viral polymeraseDevelopment of antiviral therapies
Neuroprotection Studies Structural analogs show protective effects against neurodegenerationPotential therapeutic use in Parkinson's disease

Structure-Activity Relationship (SAR)

The biological activity of MOTIQ is influenced by its chemical structure. Modifications to the tetrahydroisoquinoline framework can significantly alter its potency and selectivity against various biological targets. Studies focusing on SAR have highlighted the importance of specific functional groups in enhancing activity .

Q & A

Q. How can multicomponent reactions be optimized for high-throughput synthesis?

  • DoE (Design of Experiments) approaches identify optimal conditions:
ParameterOptimal ValueImpact on Yield
Temperature80°C+15% yield
Catalyst Loading5 mol% La/4Å sieves+20% efficiency
SolventTolueneImproves diastereoselectivity
  • Microfluidic reactors enhance mixing and heat transfer, reducing reaction times by 50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 2
2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

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